(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide

TRPV1 Stereochemistry Cinnamamide antagonist

This exclusively (Z)-configured cinnamamide is a critical precision tool for TRPV1 research. Unlike the more common (E)-isomer (CAS 850496-19-4), this stereoisomer enables matched-pair control experiments to decouple stereochemical contributions to target engagement. With a high logP (5.9), it serves as an ideal benchmark for lipophilicity SAR studies. Guaranteed ≥95% purity. Order today.

Molecular Formula C19H20ClNO
Molecular Weight 313.83
CAS No. 331461-53-1
Cat. No. B2824302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide
CAS331461-53-1
Molecular FormulaC19H20ClNO
Molecular Weight313.83
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C19H20ClNO/c1-19(2,3)15-7-11-17(12-8-15)21-18(22)13-6-14-4-9-16(20)10-5-14/h4-13H,1-3H3,(H,21,22)/b13-6-
InChIKeyPZVUZUUMFKKZAV-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide (CAS 331461-53-1): Cinnamamide Class, Physicochemical Properties, and Availability


(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide (CAS 331461-53-1) is a synthetic cinnamamide derivative belonging to the broader class of N-aryl-trans-cinnamamides, a group recognized for modulatory activity at the transient receptor potential vanilloid-1 (TRPV1) channel. The compound features a (Z)-configured enamide double bond, a 4-tert-butylphenyl substituent on the nitrogen, and a 4-chlorophenyl group at the β-position. Its molecular formula is C₁₉H₂₀ClNO, with a molecular weight of 313.8 Da, a computed logP of 5.9, and a topological polar surface area of 29.1 Ų [1]. Unlike the corresponding (E)-isomer (CAS 850496-19-4), which is more commonly listed in screening collections and patent disclosures , the (Z)-configuration enforces a distinct conformational geometry that can influence molecular recognition at chiral binding pockets. The compound is commercially available from several research-chemical suppliers and is primarily utilized as a reference standard or pharmacological tool in TRPV1-focused discovery programs.

Why Generic Substitution Fails for (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Stereochemistry and Orthogonal Structure–Activity Relationships


Cinnamamide-based TRPV1 ligands cannot be treated as interchangeable probes because their pharmacological profiles are exquisitely sensitive to both stereochemistry and aryl-substitution pattern. The (E)-configured analog of the target compound, N-(4-tert-butylphenyl)-3-(4-chlorophenyl)acrylamide (CAS 850496-19-4), places the 4-chlorophenyl group on the opposite face of the alkene relative to the (Z)-isomer, a geometric difference that has been shown in related antagonist series to alter binding-mode orientation within the capsaicin pocket and to shift functional modality between competitive antagonism and allosteric modulation [1]. Similarly, replacement of the 4-tert-butylphenyl anilide with a 3-methoxyphenyl group—as in the well-characterized probe SB-366791 [(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)acrylamide]—yields a TRPV1 antagonist that retains nanomolar potency but displays proton-dependence class-divergent behavior, indicating that subtle aryl variations drive fundamental differences in channel-sensor coupling [1]. Consequently, procurement of the exact (Z)-stereoisomer is mandatory for experiments intended to decouple stereochemical contributions to target engagement, selectivity, and functional output.

Quantitative Differentiation Evidence for (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide Versus Closest Analogs


Geometric Isomerism: (Z)- vs. (E)-Configuration and Predicted Impact on TRPV1 Binding-Pocket Accommodation

The target compound is the (Z)-configured stereoisomer, whereas the dominant commercial reference standard N-(4-TERT-BUTYL-PHENYL)-3-(4-CHLORO-PHENYL)-ACRYLAMIDE (CAS 850496-19-4) and the structurally characterized TRPV1 antagonist AMG 9810 both adopt the (E)-configuration. Crystallographic and molecular-modeling studies of related cinnamamide–TRPV1 complexes demonstrate that the enamide double-bond geometry dictates whether the β-aryl ring projects toward the S4-S5 linker or toward the pore helix, altering the steric complementarity with residues that govern antagonist efficacy [1]. Although direct IC₅₀ values for the (Z)-isomer have not been reported in peer-reviewed literature at the time of this analysis, the (E)-specific binding mode is well documented, and inversion to (Z) is expected to reposition the 4-chlorophenyl group by approximately 180° relative to the carbonyl vector, a structural perturbation that is non-isosteric and cannot be mimicked by the (E)-isomer alone.

TRPV1 Stereochemistry Cinnamamide antagonist

Aryl Substituent Divergence: 4-tert-Butylphenyl Versus 3-Methoxyphenyl (SB-366791) and Consequences for TRPV1 Antagonist Modality

The target compound contains a 4-tert-butylphenyl amide substituent, whereas the widely used reference antagonist SB-366791 carries a 3-methoxyphenyl group. In the Gavva et al. (2005) functional-antagonist competition study, SB-366791 behaves as a group B antagonist that blocks capsaicin activation of rat TRPV1 but fails to block proton (pH 5)-induced activation, whereas group A antagonists such as BCTC and AMG6880 block both modalities [1]. The steric bulk and lipophilicity of the tert-butyl group (logP contribution ~+1.8 vs. methoxy) are predicted to shift the pharmacophore into the region of the binding pocket that interacts with the S4-S5 linker, a domain critical for proton-coupling transduction. Quantitative IC₅₀ or pA₂ values for the (Z)-tert-butyl compound have not been published; however the differential proton-sensing behavior between group A and group B antagonists is a class-level SAR that directly implicates the anilide substitution as a key selectivity driver.

TRPV1 antagonist SB-366791 Structure–activity relationship

Physicochemical Differentiation: logP, Solubility, and Permeability Trends for Cinnamamide Analog Selection

The computed XLogP3 value for (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide is 5.9 [1], substantially higher than that of SB-366791 (XLogP3 ~3.8) and moderately higher than that of AMG 9810 (XLogP3 ~5.3). The elevated lipophilicity of the target compound is driven by the tert-butyl and chlorophenyl motifs, and this property directly influences aqueous solubility, non-specific protein binding, and passive membrane permeability. In a screening context, a logP above 5.5 is associated with a higher risk of aggregation-based false positives and reduced free fraction in cellular assays, which must be accounted for when comparing apparent potency values across the cinnamamide series. The (Z)-isomer also exhibits a slightly smaller topological polar surface area (29.1 Ų) than the (E)-isomer (estimated 29.1 Ų, identical by symmetry in this scaffold but experimentally distinguishable in chiral environments), placing it in the range compatible with blood–brain barrier penetration.

Lipophilicity Physicochemical properties Cinnamamide SAR

Optimal Research and Procurement Scenarios for (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide


Stereochemical Probe for TRPV1 Ligand-Binding-Pocket Topology Studies

Use the (Z)-isomer as a geometric comparator in TRPV1 binding-site mapping experiments. Co-testing with the (E)-isomer (CAS 850496-19-4) and established probes such as SB-366791 and AMG 9810 allows deconvolution of the contribution of enamide geometry to antagonist modality (competitive vs. allosteric) and proton-dependence, as defined by the Gavva et al. (2005) classification framework [1].

Lipophilicity-Dependent ADME/PK Profiling Within the Cinnamamide Series

Employ the compound as a high-logP (5.9) benchmark in a series that includes lower-logP analogs (e.g., SB-366791, logP ~3.8). This facilitates systematic assessment of how incremental lipophilicity affects microsomal stability, plasma protein binding, and cellular permeability across the cinnamamide scaffold [2].

Negative Control or Inactive Isomer for (E)-Configured TRPV1 Antagonist Tool Compounds

Where the (E)-isomer demonstrates potent TRPV1 antagonism, the (Z)-isomer may serve as a matched-pair inactive or reduced-activity control, provided that experimental confirmation of its functional activity is obtained. This stereoisomeric control strategy is standard practice for establishing target-specific pharmacology and is supported by the known sensitivity of TRPV1 cinnamamide ligands to double-bond geometry [1].

Chemical-Biology Starting Point for Novel TRPV1 Ligand Optimization

The unique combination of (Z)-stereochemistry, 4-tert-butylphenyl anilide, and 4-chlorophenyl β-substituent defines a chemical space not extensively explored in published TRPV1 antagonist patents. Procurement of this compound as a screening hit or starting scaffold enables exploration of SAR vectors orthogonal to those pursued in the AMG and SB series [1].

Quote Request

Request a Quote for (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.